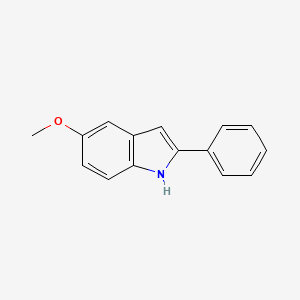

5-methoxy-2-phenyl-1H-indole

CAS No.: 5883-96-5

Cat. No.: VC3773915

Molecular Formula: C15H13NO

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5883-96-5 |

|---|---|

| Molecular Formula | C15H13NO |

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | 5-methoxy-2-phenyl-1H-indole |

| Standard InChI | InChI=1S/C15H13NO/c1-17-13-7-8-14-12(9-13)10-15(16-14)11-5-3-2-4-6-11/h2-10,16H,1H3 |

| Standard InChI Key | XLYAWBZMLNSOBU-UHFFFAOYSA-N |

| SMILES | COC1=CC2=C(C=C1)NC(=C2)C3=CC=CC=C3 |

| Canonical SMILES | COC1=CC2=C(C=C1)NC(=C2)C3=CC=CC=C3 |

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

5-Methoxy-2-phenyl-1H-indole belongs to the broader indole class of heterocyclic compounds. Its structure features the characteristic indole bicyclic framework consisting of a benzene ring fused to a pyrrole ring, with two key substitutions: a methoxy (OCH₃) group at position 5 of the benzene portion and a phenyl (C₆H₅) group at position 2 adjacent to the nitrogen atom. The compound's IUPAC name accurately describes this arrangement, with the "1H" designation indicating that the hydrogen is attached to the nitrogen atom of the indole ring.

Physical and Chemical Properties

The physical and chemical properties of 5-methoxy-2-phenyl-1H-indole are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₃NO |

| Molecular Weight | 223.27 g/mol |

| CAS Number | 5883-96-5 |

| InChI | InChI=1S/C15H13NO/c1-17-13-7-8-14-12(9-13)10-15(16-14)11-5-3-2-4-6-11/h2-10,16H,1H3 |

| InChI Key | XLYAWBZMLNSOBU-UHFFFAOYSA-N |

| Appearance | Crystalline solid |

| Solubility | Soluble in organic solvents like ethanol, methanol, DMSO |

Synthesis Methodologies

Fischer Indole Synthesis

The Fischer indole synthesis represents one of the most versatile and widely employed methods for preparing substituted indoles, including 5-methoxy-2-phenyl-1H-indole. This reaction involves the cyclization of an arylhydrazine with an appropriate ketone or aldehyde under acidic conditions.

For the synthesis of 5-methoxy-2-phenyl-1H-indole, the reaction typically involves 4-methoxyphenylhydrazine and acetophenone or a similar phenyl ketone derivative. The reaction proceeds through hydrazone formation followed by a -sigmatropic rearrangement and cyclization.

Alternative Synthetic Approaches

Several alternative approaches for synthesizing 2-arylindoles have been documented in research literature. One such method involves the reaction of substituted phenylhydrazines with appropriate ketones in the presence of polyphosphoric acid . The general procedure is as follows:

-

A mixture of the phenylhydrazine and ketone is prepared in 50% acetic acid

-

This mixture is added to polyphosphoric acid with stirring

-

The reaction is heated in an oil bath for approximately 30 minutes

-

After cooling, the mixture is added to iced water, resulting in precipitation

-

The precipitate is then purified through crystallization in ethanol

While this method has been demonstrated for various 2-arylindoles, including 2-(4-methoxyphenyl)-1H-indole, it can be adapted for the synthesis of 5-methoxy-2-phenyl-1H-indole by selecting the appropriate starting materials.

Chemical Reactivity and Reactions

Types of Reactions

5-Methoxy-2-phenyl-1H-indole can participate in various chemical reactions typical of indole compounds, primarily due to the nucleophilic character of the indole ring and the influence of the substituents. The key reaction types include:

-

Electrophilic Substitution: The indole ring is particularly susceptible to electrophilic attack, especially at position 3, which is the most electron-rich site in unsubstituted indoles. The presence of the methoxy group at position 5 further activates the ring toward electrophilic substitution.

-

N-H Functionalization: The N-H group in the indole ring can undergo various functionalization reactions, including alkylation, acylation, and sulfonylation, leading to N-substituted derivatives.

-

Oxidation Reactions: The indole ring can undergo oxidation to form various products, including indolenines and other oxidized derivatives.

-

Reduction Reactions: The phenyl and indole rings can be selectively reduced under appropriate conditions to yield partially saturated derivatives.

Reaction Mechanisms

The reactivity of 5-methoxy-2-phenyl-1H-indole is influenced significantly by the electronic effects of its substituents. The methoxy group is electron-donating, increasing electron density in the aromatic system, while the phenyl group extends the conjugation of the indole system.

| Compound | Structure Difference | Biological Activities |

|---|---|---|

| 5-Methoxy-2-phenyl-1H-indole | Base compound | Potential anticancer activity |

| 5-Methyl-2-phenyl-1H-indole | Methyl instead of methoxy at position 5 | Antifungal activity, environmental stability |

| 2-(4-Methoxyphenyl)-1H-indole | Methoxy group on the phenyl ring instead of position 5 | Various biological activities including potential antimicrobial properties |

| 5-Methoxy-2-phenyl-1H-indole-3-carbaldehyde | Additional carbaldehyde group at position 3 | Enhanced reactivity and potential for further functionalization |

The subtle structural differences between these compounds result in distinct biological profiles, highlighting the importance of specific substitution patterns in determining the biological activity of indole derivatives.

Research Applications and Scientific Significance

Role in Medicinal Chemistry

5-Methoxy-2-phenyl-1H-indole serves as an important scaffold in medicinal chemistry due to several factors:

-

The indole core is found in numerous natural products and pharmaceuticals

-

The specific substitution pattern offers a platform for further derivatization

-

The compound's biological activities make it a potential lead structure for drug development

Medicinal chemists can use this compound as a starting point for creating libraries of derivatives with potentially enhanced biological properties or improved pharmacokinetic profiles.

Analytical Chemistry Applications

In analytical chemistry, 5-methoxy-2-phenyl-1H-indole may serve as:

-

A reference standard for chromatographic and spectroscopic methods

-

A building block for the synthesis of fluorescent probes

-

A model compound for studying indole chemistry and reactivity patterns

The spectroscopic properties of the compound, particularly its fluorescence characteristics, may be valuable in developing analytical methods for related compounds.

Spectroscopic Characterization

Mass Spectrometry

High-resolution electron spray ionization mass spectrometry (HRES-MS) has been used to characterize similar indole derivatives. For 2-(4-methoxyphenyl)-1H-indole, the calculated m/z for [M]+ is 224.1075, with experimental findings of 224.1088 . For 5-methoxy-2-phenyl-1H-indole, the mass spectrum would be expected to show a molecular ion peak at m/z corresponding to its molecular weight of 223.27.

Future Research Directions

Structure-Activity Relationship Studies

Future research on 5-methoxy-2-phenyl-1H-indole might focus on structure-activity relationship (SAR) studies to:

-

Determine which structural features are essential for its anticancer activity

-

Design more potent and selective derivatives

-

Optimize physicochemical properties for improved drug-like characteristics

Such studies might involve systematic modification of:

-

The substitution pattern on the indole ring

-

The phenyl group at position 2

-

The methoxy group at position 5

Mechanism of Action Studies

Further investigation into the molecular mechanisms underlying the biological activities of 5-methoxy-2-phenyl-1H-indole would be valuable, particularly:

-

Identification of specific molecular targets

-

Elucidation of signaling pathways affected

-

Understanding of structure-based interactions with biological macromolecules

These investigations could employ various techniques including computational modeling, in vitro binding assays, and cellular pathway analysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume